molecular formula C12H16ClNO B13270321 N-[(4-Chlorophenyl)methyl]-2-methyloxolan-3-amine

N-[(4-Chlorophenyl)methyl]-2-methyloxolan-3-amine

Cat. No.: B13270321
M. Wt: 225.71 g/mol
InChI Key: MMYHVTIIUGNPHS-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-2-methyloxolan-3-amine is a chemical compound with the molecular formula C12H16ClNO It is characterized by the presence of a chlorophenyl group attached to a methyloxolan-3-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chlorophenyl)methyl]-2-methyloxolan-3-amine typically involves the reaction of 4-chlorobenzyl chloride with 2-methyloxolan-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality. Purification steps, including crystallization and distillation, are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)methyl]-2-methyloxolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

N-[(4-Chlorophenyl)methyl]-2-methyloxolan-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)methyl]-2-methyloxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Chlorophenyl)methyl]cyclopentanamine
  • 3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine maleate

Uniqueness

N-[(4-Chlorophenyl)methyl]-2-methyloxolan-3-amine is unique due to its specific structural features, such as the presence of the methyloxolan ring and the chlorophenyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-methyloxolan-3-amine

InChI

InChI=1S/C12H16ClNO/c1-9-12(6-7-15-9)14-8-10-2-4-11(13)5-3-10/h2-5,9,12,14H,6-8H2,1H3

InChI Key

MMYHVTIIUGNPHS-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

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